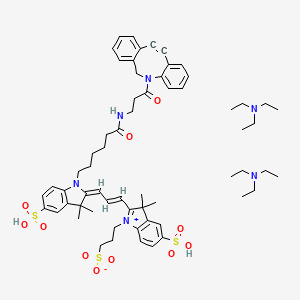
DBCO-Cy3 bis(triethylamine)salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DBCO-Cy3 bis(triethylamine)salt is a derivative of the Cyanine3 fluorophore, known for its bright orange fluorescence. This compound is widely used in copper-free click chemistry, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. It is valued for its fast reaction kinetics, stability, and pH insensitivity, making it suitable for various biological and chemical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-Cy3 bis(triethylamine)salt involves the conjugation of the DBCO (dibenzocyclooctyne) moiety with the Cyanine3 fluorophore. The reaction typically occurs under mild conditions without the need for a copper catalyst. The process involves the following steps:
Activation of Cyanine3: The Cyanine3 fluorophore is activated to introduce a reactive group.
Conjugation with DBCO: The activated Cyanine3 is then reacted with DBCO to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .
化学反应分析
Types of Reactions
DBCO-Cy3 bis(triethylamine)salt primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is highly specific and efficient, forming stable triazole linkages without the need for a copper catalyst .
Common Reagents and Conditions
Reagents: Azide-containing molecules are the primary reagents used in reactions with this compound.
Major Products
The major products formed from these reactions are stable triazole-linked conjugates, which are often used in labeling and imaging applications .
科学研究应用
DBCO-Cy3 bis(triethylamine)salt has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling of biomolecules, such as proteins and nucleic acids, for imaging and tracking within cells.
Medicine: Utilized in drug delivery systems and diagnostic imaging to target specific cells or tissues.
Industry: Applied in the development of fluorescent probes and sensors for various analytical techniques
作用机制
The mechanism of action of DBCO-Cy3 bis(triethylamine)salt involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The DBCO moiety reacts with azide groups to form a stable triazole linkage. This reaction is highly specific and efficient, allowing for precise labeling and conjugation of biomolecules. The fluorescence of the Cyanine3 fluorophore enables visualization and tracking of the labeled molecules .
相似化合物的比较
Similar Compounds
DBCO-Cy5: Another derivative of the Cyanine fluorophore, used for similar applications but with different excitation and emission wavelengths.
Dibenzocyclooctyne-amine: A compound used in SPAAC reactions, similar to DBCO-Cy3 but without the fluorescent properties.
Sulfo-dibenzocyclooctyne-biotin conjugate: Used for biotinylation of biomolecules, enabling their detection and purification
Uniqueness
DBCO-Cy3 bis(triethylamine)salt is unique due to its combination of the DBCO moiety and the Cyanine3 fluorophore. This allows for efficient copper-free click reactions and bright fluorescence, making it highly suitable for biological imaging and labeling applications .
属性
分子式 |
C62H84N6O11S3 |
|---|---|
分子量 |
1185.6 g/mol |
IUPAC 名称 |
3-[2-[(E,3E)-3-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate;N,N-diethylethanamine |
InChI |
InChI=1S/C50H54N4O11S3.2C6H15N/c1-49(2)40-32-38(67(60,61)62)23-25-43(40)52(45(49)18-12-19-46-50(3,4)41-33-39(68(63,64)65)24-26-44(41)53(46)30-13-31-66(57,58)59)29-11-5-6-20-47(55)51-28-27-48(56)54-34-37-16-8-7-14-35(37)21-22-36-15-9-10-17-42(36)54;2*1-4-7(5-2)6-3/h7-10,12,14-19,23-26,32-33H,5-6,11,13,20,27-31,34H2,1-4H3,(H3-,51,55,57,58,59,60,61,62,63,64,65);2*4-6H2,1-3H3 |
InChI 键 |
HDOXKDFHZWYVPF-UHFFFAOYSA-N |
手性 SMILES |
CCN(CC)CC.CCN(CC)CC.CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)[O-])C |
规范 SMILES |
CCN(CC)CC.CCN(CC)CC.CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl 3-bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12960860.png)


![4,7-Dichloroimidazo[1,2-a]quinoxaline](/img/structure/B12960866.png)

![8-amino-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12960878.png)






